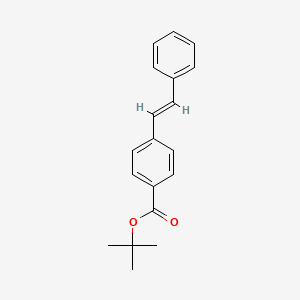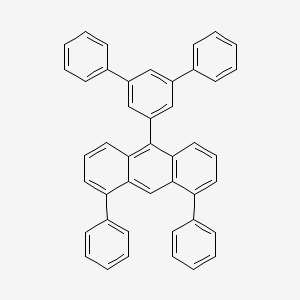![molecular formula C12H16N2O4 B14186259 [(2S,3S)-1,3-dinitrohexan-2-yl]benzene CAS No. 921772-04-5](/img/structure/B14186259.png)
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a dinitrohexane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-1,3-dinitrohexan-2-yl]benzene typically involves the nitration of hexane derivatives followed by the introduction of the benzene ring. One common method involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to achieve the desired dinitro substitution on the hexane chain. The subsequent coupling with benzene can be achieved through Friedel-Crafts alkylation using aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality. Post-reaction purification steps such as recrystallization or chromatography are employed to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) with iron or aluminum chloride as catalysts.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or further nitrated benzene derivatives.
Applications De Recherche Scientifique
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro groups.
Medicine: Investigated for potential pharmaceutical applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2S,3S)-1,3-dinitrohexan-2-yl]benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The benzene ring provides a hydrophobic moiety that can facilitate interactions with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dinitrobenzene: Similar nitro functionality but lacks the hexane chain.
2,4-dinitrotoluene: Contains nitro groups and a methyl group on the benzene ring.
1,3,5-trinitrobenzene: Contains three nitro groups on the benzene ring.
Uniqueness
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene is unique due to the presence of both a dinitrohexane chain and a benzene ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
921772-04-5 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene |
InChI |
InChI=1S/C12H16N2O4/c1-2-6-12(14(17)18)11(9-13(15)16)10-7-4-3-5-8-10/h3-5,7-8,11-12H,2,6,9H2,1H3/t11-,12+/m1/s1 |
Clé InChI |
LOBCYURDFYPJKV-NEPJUHHUSA-N |
SMILES isomérique |
CCC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-] |
SMILES canonique |
CCCC(C(C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis-](/img/structure/B14186190.png)

![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)

![(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B14186213.png)
![(2R)-2-[(8R)-8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-1-methoxy-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-N-methyl-2-phenylacetamide](/img/structure/B14186222.png)

![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)

![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)


